N-(4-Chloro-3-methylphenyl)pyrazine-2-carboxamide
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Overview
Description
N-(4-Chloro-3-methylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides. This compound is characterized by the presence of a pyrazine ring attached to a carboxamide group, with a 4-chloro-3-methylphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-methylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-chloro-3-methylaniline. One common method employs the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is carried out in an appropriate solvent, such as dichloromethane, under ambient conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-methylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazine ring, to yield various oxidized or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazine carboxamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-methylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial studies, the compound has been shown to inhibit the activity of certain enzymes essential for bacterial survival . The exact molecular pathways and targets may vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(2-Ethylhexyl)pyrazine-2-carboxamide
- N-(4-Fluorobenzyl)pyrazine-2-carboxamide
Uniqueness
N-(4-Chloro-3-methylphenyl)pyrazine-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of activity and selectivity in various applications .
Properties
IUPAC Name |
N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-6-9(2-3-10(8)13)16-12(17)11-7-14-4-5-15-11/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUOZBLNITZVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NC=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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